

Thermo Fisher Benzyl 3-hydroxyphenylacetate product specifications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Benzyl 3-hydroxyphenylacetate**

Cat. No.: **B1277242**

[Get Quote](#)

An In-depth Technical Guide to **Benzyl 3-hydroxyphenylacetate**

Prepared by a Senior Application Scientist, this guide provides a comprehensive technical overview of **Benzyl 3-hydroxyphenylacetate**, a key reagent in synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its specifications, properties, synthesis, and applications.

Core Compound Specifications

Benzyl 3-hydroxyphenylacetate is a specialized organic compound offered by Thermo Scientific Chemicals, formerly part of the Alfa Aesar portfolio.^{[1][2]} Its utility in the laboratory is defined by a specific set of quality parameters that ensure reproducibility in experimental settings.

Table 1: Thermo Fisher Product Specifications

Parameter	Specification	Source
Catalog Numbers	AAB2467906 (5 g), AAB2467914 (25 g)	[2]
Purity (Assay)	≥97.5% (determined by Gas Chromatography)	[1] [3]
Physical Form	Powder	[1] [3]
Appearance (Color)	Cream to pale brown	[1] [3]

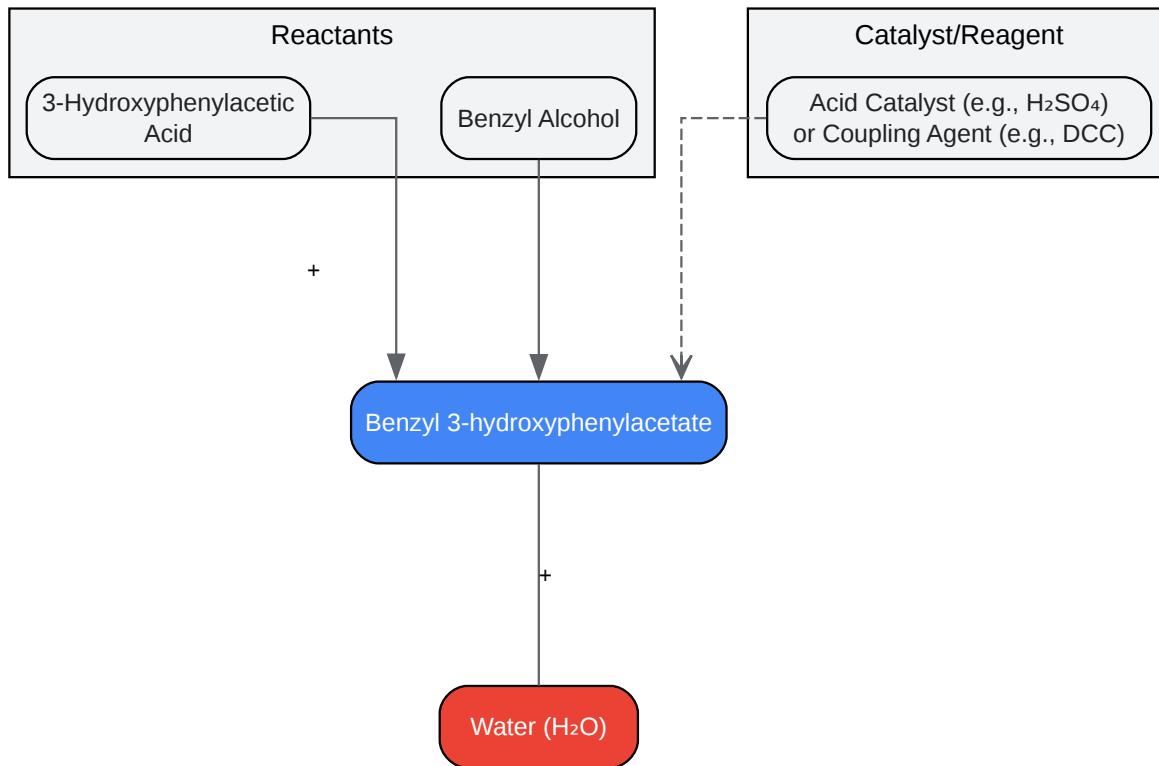
| Melting Point | 76.5 - 82.5 °C (clear melt) |[\[1\]](#) |

Physicochemical Properties

Understanding the fundamental chemical identifiers and properties of **Benzyl 3-hydroxyphenylacetate** is critical for its effective use in designing synthetic routes and for its characterization.

Table 2: Chemical and Physical Properties

Property	Value	Source
CAS Number	295320-25-1	[1] [2]
Molecular Formula	C ₁₅ H ₁₄ O ₃	[2]
Molecular Weight	242.27 g/mol	[2] [4]
IUPAC Name	benzyl 2-(3-hydroxyphenyl)acetate	[2]
Synonyms	3-hydroxyphenylacetic acid benzyl ester, benzyl 2-(3-hydroxyphenyl)acetate	[2]
PubChem CID	7016416	[2]
SMILES	OC1=CC=CC(CC(=O)OCC2=CC=CC=C2)=C1	[2]


| InChI Key | ALFOBMRIXPJLQ-UHFFFAOYSA-N |[\[2\]](#) |

Synthesis and Mechanism of Formation

While specific proprietary synthesis methods for Thermo Fisher's product are not public, the formation of **Benzyl 3-hydroxyphenylacetate**, an ester, can be understood through established esterification principles. The most direct conceptual route is the reaction between 3-Hydroxyphenylacetic acid and Benzyl alcohol.

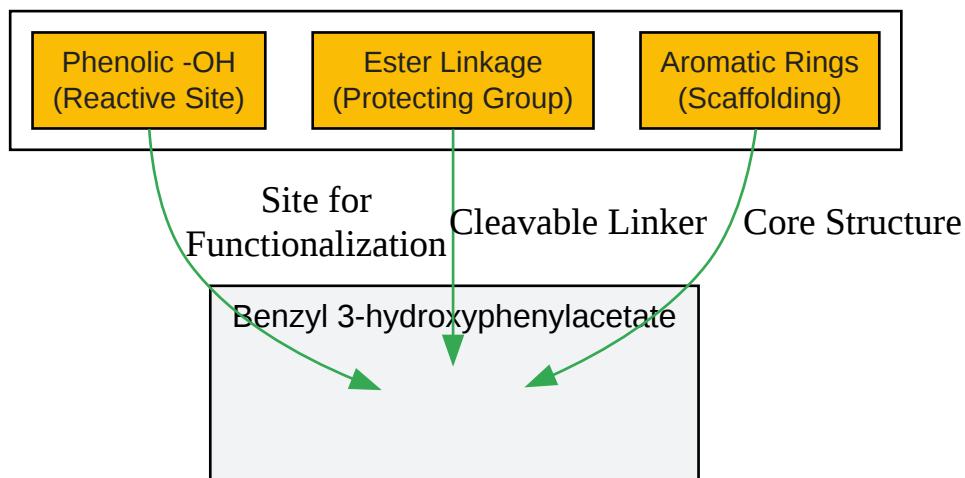
Several catalytic methods can achieve this transformation, each with distinct advantages concerning yield, purity, and reaction conditions.[\[5\]](#) For instance, Fischer esterification using a strong acid catalyst like sulfuric acid is a classic and cost-effective method.[\[5\]](#) Alternatively, Steglich esterification, which employs reagents like DCC and DMAP, proceeds under milder conditions, making it suitable for sensitive substrates.[\[5\]](#) Another robust method involves converting the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with the alcohol.[\[5\]](#)

The choice of a specific synthetic pathway in an industrial setting is often dictated by factors including scalability, cost of reagents, and the desired purity profile of the final product.

[Click to download full resolution via product page](#)

Caption: Generalized synthesis of **Benzyl 3-hydroxyphenylacetate**.

Applications in Research and Drug Development


Benzyl 3-hydroxyphenylacetate serves as a versatile intermediate in organic synthesis. Its structure incorporates three key features that are highly valuable to medicinal chemists and drug development professionals:

- Phenolic Hydroxyl Group: The free hydroxyl group provides a reactive site for etherification, esterification, or coupling reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).
- Benzyl Ester: The benzyl group acts as a protecting group for the carboxylic acid.^[6] This is advantageous in multi-step syntheses where the acidic proton of the carboxylic acid might

interfere with subsequent reactions. The benzyl group can be selectively removed under standard hydrogenolysis conditions.

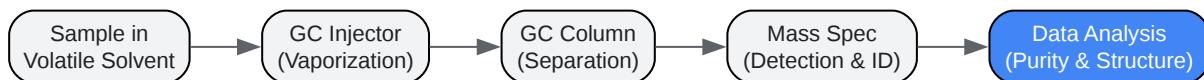
- **Phenylacetate Core:** The phenylacetic acid scaffold is a common structural motif in many biologically active molecules.

These features make **Benzyl 3-hydroxyphenylacetate** a valuable starting material for creating libraries of compounds for high-throughput screening and for synthesizing more complex target molecules, including potential drug candidates. The N-benzyl motif, in particular, is frequently used in drug discovery to optimize efficacy and physicochemical properties.^[7]

[Click to download full resolution via product page](#)

Caption: Key functional regions for synthetic modification.

Quality Control and Analytical Methodology


Ensuring the purity and identity of **Benzyl 3-hydroxyphenylacetate** is paramount for its use in sensitive applications. The product specification sheet from Thermo Fisher indicates that Gas Chromatography (GC) is used to determine the assay (purity $\geq 97.5\%$).^{[1][3]} For structurally similar compounds like benzyl phenylacetate, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both identification and quantification.^[8]

A typical GC-MS analysis provides information on the retention time of the compound, which is characteristic under specific chromatographic conditions, and its mass spectrum, which serves

as a molecular fingerprint.

Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of **Benzyl 3-hydroxyphenylacetate** in a suitable volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate).
- Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.[8]
- GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically appropriate for separating aromatic esters.[8]
- Injector and Carrier Gas: Set the injector temperature to ensure complete volatilization (e.g., 250 °C). Use an inert carrier gas, such as Helium, at a constant flow rate.[8]
- Oven Temperature Program: Start with a lower initial temperature, followed by a programmed ramp to a higher final temperature to ensure good separation from any impurities and the solvent front.
- Mass Spectrometer: Operate in electron ionization (EI) mode (typically at 70 eV).[8]
- Data Acquisition: Scan a mass range (e.g., m/z 40-400) to capture the molecular ion and key fragment ions.[8]
- Analysis: Identify the peak corresponding to **Benzyl 3-hydroxyphenylacetate** based on its retention time. Confirm identity by comparing the acquired mass spectrum to a reference spectrum or by analyzing the fragmentation pattern. Quantify purity by integrating the peak area relative to the total area of all detected peaks.

[Click to download full resolution via product page](#)

Caption: Standard workflow for GC-MS analysis.

Safety and Handling

According to safety data sheets for similar chemical compounds, appropriate safety precautions must be observed when handling **Benzyl 3-hydroxyphenylacetate**.

- **Health Hazards:** The compound may be harmful if swallowed.[9][10] It is advisable to wash hands and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking in the work area.[9][10]
- **Personal Protective Equipment (PPE):** Wear protective gloves, clothing, and eye/face protection.[9] Ensure adequate ventilation in the handling area.
- **Environmental Hazards:** This class of compound can be very toxic to aquatic life, potentially with long-lasting effects.[9][10] Avoid release into the environment and dispose of the substance and its container at an approved waste disposal facility.[9][10]
- **Storage:** Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use for complete and detailed safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzyl 3-hydroxyphenylacetate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. Benzyl 3-hydroxyphenylacetate, 98% | Fisher Scientific [fishersci.ca]
- 3. Benzyl 3-hydroxyphenylacetate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzyl Derivatives | Thermo Fisher Scientific [thermofisher.com]
- 7. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. merckmillipore.com [merckmillipore.com]
- To cite this document: BenchChem. [Thermofisher Benzyl 3-hydroxyphenylacetate product specifications]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1277242#thermofisher-benzyl-3-hydroxyphenylacetate-product-specifications\]](https://www.benchchem.com/product/b1277242#thermofisher-benzyl-3-hydroxyphenylacetate-product-specifications)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com